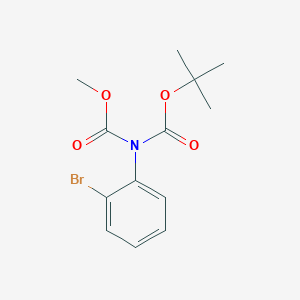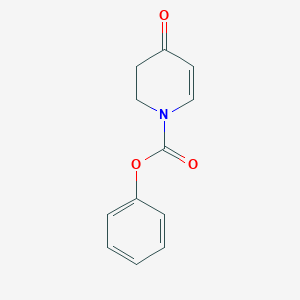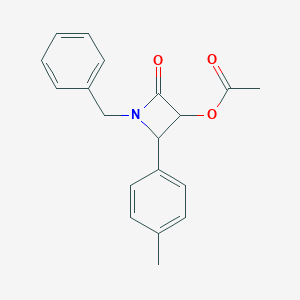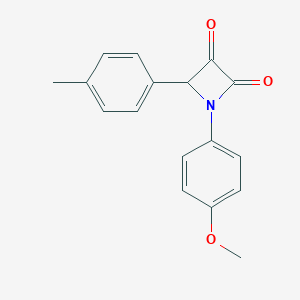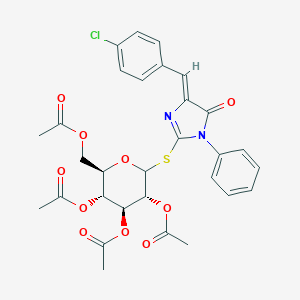
4-(4-chlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-chlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside, also known as CBIT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CBIT is a derivative of imidazole, which is a heterocyclic organic compound containing nitrogen.
作用機序
The mechanism of action of 4-(4-chlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside involves its ability to interact with various targets in the body, including enzymes, receptors, and ion channels. 4-(4-chlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside has been shown to inhibit the activity of enzymes involved in cancer cell growth, such as matrix metalloproteinases and histone deacetylases. 4-(4-chlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside has also been shown to activate receptors involved in neuroprotection, such as the sigma-1 receptor. Additionally, 4-(4-chlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside has been shown to modulate ion channels involved in the immune response, such as the potassium channel KCa3.1.
Biochemical and Physiological Effects:
4-(4-chlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside has been shown to have various biochemical and physiological effects in the body, including anti-cancer, neuroprotective, and immunomodulatory effects. In cancer cells, 4-(4-chlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside has been shown to induce apoptosis by activating caspases and inhibiting the activity of anti-apoptotic proteins. In the brain, 4-(4-chlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside has been shown to reduce oxidative stress and inflammation by regulating the production of reactive oxygen species and pro-inflammatory cytokines. In the immune system, 4-(4-chlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside has been shown to modulate the production of cytokines and chemokines by regulating the activity of transcription factors.
実験室実験の利点と制限
The advantages of using 4-(4-chlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside in lab experiments include its potent anti-cancer, neuroprotective, and immunomodulatory effects, as well as its ability to interact with various targets in the body. However, the limitations of using 4-(4-chlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
将来の方向性
For the study of 4-(4-chlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside include its potential applications in drug development and its role in various diseases and disorders.
合成法
The synthesis method of 4-(4-chlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside involves the reaction of 4-chlorobenzaldehyde with glycine in the presence of acetic acid to form 4-(4-chlorobenzylidene) glycine. This compound is then reacted with thiohexopyranoside in the presence of acetic anhydride to form 4-(4-chlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside.
科学的研究の応用
4-(4-chlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside has been studied for its potential therapeutic applications in various fields of science, including cancer research, neuroscience, and immunology. In cancer research, 4-(4-chlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In neuroscience, 4-(4-chlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In immunology, 4-(4-chlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside has been shown to modulate the immune response by regulating the production of cytokines and chemokines.
特性
製品名 |
4-(4-chlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside |
|---|---|
分子式 |
C30H29ClN2O10S |
分子量 |
645.1 g/mol |
IUPAC名 |
[(2R,3R,4S,5R)-3,4,5-triacetyloxy-6-[(4Z)-4-[(4-chlorophenyl)methylidene]-5-oxo-1-phenylimidazol-2-yl]sulfanyloxan-2-yl]methyl acetate |
InChI |
InChI=1S/C30H29ClN2O10S/c1-16(34)39-15-24-25(40-17(2)35)26(41-18(3)36)27(42-19(4)37)29(43-24)44-30-32-23(14-20-10-12-21(31)13-11-20)28(38)33(30)22-8-6-5-7-9-22/h5-14,24-27,29H,15H2,1-4H3/b23-14-/t24-,25-,26+,27-,29?/m1/s1 |
InChIキー |
DQQRUSSBHIGRAL-ANWCMAMZSA-N |
異性体SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)SC2=N/C(=C\C3=CC=C(C=C3)Cl)/C(=O)N2C4=CC=CC=C4)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OCC1C(C(C(C(O1)SC2=NC(=CC3=CC=C(C=C3)Cl)C(=O)N2C4=CC=CC=C4)OC(=O)C)OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)OCC1C(C(C(C(O1)SC2=NC(=CC3=CC=C(C=C3)Cl)C(=O)N2C4=CC=CC=C4)OC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B303352.png)

![Pyridinium, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-1-hexadecyl-](/img/structure/B303355.png)

![1-Hydroxy-3-isopropoxy-2-methyl-spiro(benzo[b]cylobutane-5,2'-[1,3]dioxolane)-6-one](/img/structure/B303363.png)
